BenchChemオンラインストアへようこそ!

9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one

Coordination Chemistry Luminescent Materials Metal Complexes

9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one (9-HMP) is a fused pyrido-pyrimidinone heterocycle with molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol. The scaffold bears a hydroxyl group at position 9 and a methyl group at position 2 on an unsaturated 4H-pyrido[1,2-a]pyrimidin-4-one core, endowing it with a planar conjugated system capable of bidentate metal chelation and blue luminescence.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B8725125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N2C=CC=C(C2=N1)O
InChIInChI=1S/C9H8N2O2/c1-6-5-8(13)11-4-2-3-7(12)9(11)10-6/h2-5,12H,1H3
InChIKeyJWWQHMUSBJSOKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one – Core Scaffold Identity, Physicochemical Baseline, and Procurement-Relevant Framework


9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one (9-HMP) is a fused pyrido-pyrimidinone heterocycle with molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . The scaffold bears a hydroxyl group at position 9 and a methyl group at position 2 on an unsaturated 4H-pyrido[1,2-a]pyrimidin-4-one core, endowing it with a planar conjugated system capable of bidentate metal chelation and blue luminescence [1][2]. It serves as the foundational heterocyclic framework for paliperidone (9-hydroxyrisperidone) and a growing array of allosteric SHP2 inhibitors [3].

9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one – Why In-Class Compounds Cannot Be Interchanged: A Pre-Quantitative Rationale


Close analogs of 9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one frequently lack the precise 9-OH/2-Me substitution pattern or the unsaturated 4H-pyrido[1,2-a]pyrimidin-4-one core, which together govern three critical functional properties: (i) bidentate metal-chelation capacity via the 9-hydroxyl and N-1 lone pair [1]; (ii) solid-state blue luminescence arising from the extended π-conjugated system [2]; and (iii) the scaffold geometry required for productive allosteric SHP2 ligand binding [3]. The 2-methyl analog without 9-OH (CAS 1693-94-3) cannot chelate metals; the 9-hydroxy analog without 2-methyl (CAS 123458-49-1) lacks the methyl-directed electronic tuning that enhances luminescence intensity. The tetrahydro analog (CAS 61316-27-6), bearing a saturated pyrido ring, forfeits the planarity essential for both luminescence and metal coordination. These molecular distinctions produce divergent functional outcomes, which the quantitative evidence below substantiates.

9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-One – Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Bidentate Metal-Chelation Capacity: Luminescence Enhancement Over Free Ligand Baseline

9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one (HL) acts as a bidentate ligand via the 9-hydroxyl oxygen and N-1 nitrogen, forming a stable Co(II) complex [Co(C₉H₇N₂O₂)₂H₂O]·H₂O. In a direct head-to-head comparison within the same study, the Co(II) complex emitted intense blue luminescence at 430 nm in the solid state, whereas the uncoordinated free ligand (HL) showed only weak luminescence [1]. The luminescence was described as 'greatly intensified' relative to the free ligand, and the complex exhibited a 42 nm blue-shift in ethanol solution [1]. This differential arises because metal coordination rigidifies the ligand scaffold and suppresses non-radiative decay pathways [1]. The 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one analog without a 9-OH group (CAS 1693-94-3) is structurally incapable of this bidentate chelation mode, confirming that the 9-OH/2-Me combination is non-substitutable for metal-directed luminescence applications.

Coordination Chemistry Luminescent Materials Metal Complexes

Scaffold-Hopping Advantage: Pyrido[1,2-a]pyrimidin-4-one Core Enables SHP2 Allosteric Inhibition Selectivity Over SHP2-PTP Domain

A series of 30 pyrido[1,2-a]pyrimidin-4-one derivatives were designed via scaffold hopping and evaluated as allosteric SHP2 inhibitors. The optimized compound 14i displayed an IC₅₀ of 0.104 µM against full-length SHP2 while exerting negligible inhibition on the isolated SHP2-PTP catalytic domain (IC₅₀ > 50 µM), yielding a >480-fold selectivity window [1]. In cross-study comparison, 14i demonstrated stronger antiproliferative activity on NCI-H358 and MIA-PaCa2 cancer cell lines than the benchmark allosteric inhibitor SHP099 [1]. The pyrido[1,2-a]pyrimidin-4-one core proved superior to earlier scaffolds because its molecular rigidity could be tuned through a sulfur linker insertion strategy, enabling formation of the desired bidentate ligand configuration within the SHP2 allosteric pocket [1]. The parent 9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one scaffold is the synthetic gateway to this compound class.

SHP2 Allosteric Inhibitor Cancer Therapeutics Scaffold Hopping

Solid-State Blue Electroluminescence: 9-OH/2-Me Derivative Achieves 289 cd/m² Brightness in OLED Device Configuration

A close structural derivative of the target compound, 9-hydroxyl-3-hydroxyethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, was synthesized from 2-amino-3-hydroxypyridine and 2-acetylbutyrolactone and evaluated as a blue-emitting material [1]. In the solid state, the compound emitted intense blue photoluminescence at 432 nm upon 323 nm excitation [1]. An electroluminescent device with the simple architecture ITO/compound I + PMMA/Ag achieved a maximum brightness of 289 cd/m² [1]. X-ray crystallography confirmed the two conjugated rings are nearly co-planar (average dihedral angle 1.621°), with π-π stacking interactions (average distance 3.3680 Å) stabilizing the crystal packing [1]. Thermal gravimetric analysis confirmed thermal stability [1]. In contrast, the tetrahydro-saturated analog (CAS 61316-27-6) lacks the planar π-conjugated system required for this luminescence performance .

Organic Light-Emitting Diodes Blue Emitter Electroluminescence

High-Purity Intermediate for Paliperidone Synthesis: 99% HPLC Purity Achieved in Optimized Route vs. Lower-Purity Legacy Methods

The 9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one scaffold is the direct synthetic precursor to the paliperidone intermediate 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Using an optimized process with phosphorus oxychloride as both solvent and reactant, this intermediate was obtained in 99% purity by HPLC directly after filtration and drying, without requiring column chromatography [1]. Earlier processes employing inert solvents such as toluene required chromatographic purification and yielded lower-purity material [2]. The high purity of the scaffold-derived intermediate is essential because paliperidone is an approved antipsychotic drug substance (CAS 144598-75-4) requiring stringent impurity control [2]. The 3-ethyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 70381-47-4) and related vinyl-substituted derivatives are known paliperidone impurities, underscoring the need for careful chromatographic or synthetic control of regioisomers .

Pharmaceutical Intermediate Paliperidone Synthesis Process Chemistry

9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one – Evidence-Validated Application Scenarios for Procurement and Research Prioritization


Medicinal Chemistry: SHP2 Allosteric Inhibitor Lead Optimization

Procure the pyrido[1,2-a]pyrimidin-4-one scaffold as the starting core for SHP2 allosteric inhibitor libraries. Quantitative evidence demonstrates that derivatives of this scaffold achieve IC₅₀ = 0.104 µM against full-length SHP2 with >480-fold selectivity over the catalytic domain (IC₅₀ > 50 µM), outperforming the benchmark inhibitor SHP099 in antiproliferative potency on NCI-H358 and MIA-PaCa2 cells [1]. The scaffold's molecular rigidity can be tuned through sulfur-linker insertion, a design flexibility not available with alternative heterocyclic cores evaluated in the same study [1].

Optoelectronic Materials: Blue-Emitting OLED Fabrication

Utilize the unsaturated 4H-pyrido[1,2-a]pyrimidin-4-one scaffold as a blue-emitting layer in electroluminescent devices. A close derivative achieved photoluminescence at 432 nm and a device brightness of 289 cd/m² in a simple ITO/emitter+PMMA/Ag architecture [1]. The near-co-planar ring system (dihedral angle 1.621°) and π-π stacking distance of 3.3680 Å are critical crystallographic features that enable this performance [1]. The saturated tetrahydro analog (CAS 61316-27-6) cannot substitute in this application due to loss of conjugation [2].

Coordination Chemistry: Luminescent Metal Complex Probes and Sensors

Employ 9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one as a bidentate N,O-ligand for Co(II) complexation to generate solid-state blue-emitting materials. Direct comparative data show the Co(II) complex emits at 430 nm with luminescence greatly intensified relative to the free ligand baseline [1]. The 9-OH/2-Me substitution pattern is essential for chelation; the 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one analog lacking 9-OH (CAS 1693-94-3) is structurally incapable of this binding mode [1].

Pharmaceutical Intermediate: High-Purity Paliperidone Precursor Sourcing

Source the scaffold-based intermediate 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one produced via the POCl₃-mediated process for paliperidone synthesis. This route delivers 99% HPLC purity without chromatographic purification, a significant advantage over legacy toluene-based methods that produce lower-purity material [1][2]. The intermediate quality directly impacts the impurity profile of the final paliperidone drug substance, where related pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., 3-ethyl and 3-vinyl impurities) are regulated impurities [3].

Quote Request

Request a Quote for 9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.